Cas no 884497-38-5 (2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid)

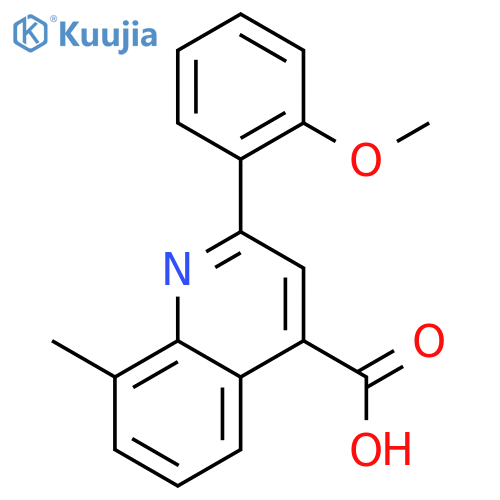

884497-38-5 structure

商品名:2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

CAS番号:884497-38-5

MF:C18H15NO3

メガワット:293.316604852676

MDL:MFCD03420035

CID:710515

PubChem ID:3863331

2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

- 4-Quinolinecarboxylicacid, 2-(2-methoxyphenyl)-8-methyl-

- 884497-38-5

- VS-06569

- 2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylicacid

- DTXSID20397540

- MFCD03420035

- NCGC00296938-01

- AKOS003396139

- SB69011

- AB01291163-01

- BBL017879

- STK487824

- ALBB-000520

-

- MDL: MFCD03420035

- インチ: InChI=1S/C18H15NO3/c1-11-6-5-8-12-14(18(20)21)10-15(19-17(11)12)13-7-3-4-9-16(13)22-2/h3-10H,1-2H3,(H,20,21)

- InChIKey: RDVMRVKYVWORRU-UHFFFAOYSA-N

- ほほえんだ: CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3OC)C(=O)O

計算された属性

- せいみつぶんしりょう: 293.105

- どういたいしつりょう: 293.105

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 400

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 59.4A^2

じっけんとくせい

- 密度みつど: 1.248

- ふってん: 465.1°C at 760 mmHg

- フラッシュポイント: 235.1°C

- 屈折率: 1.645

- じょうきあつ: 0.0±1.2 mmHg at 25°C

2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1253076-1g |

4-Quinolinecarboxylicacid, 2-(2-methoxyphenyl)-8-methyl- |

884497-38-5 | 95% | 1g |

$185 | 2024-06-07 | |

| TRC | M226688-50mg |

2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic Acid |

884497-38-5 | 50mg |

$ 50.00 | 2022-06-02 | ||

| abcr | AB214000-5 g |

2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid; 95% |

884497-38-5 | 5g |

€723.20 | 2023-05-06 | ||

| abcr | AB214000-1g |

2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid, 95%; . |

884497-38-5 | 95% | 1g |

€230.10 | 2025-03-19 | |

| Ambeed | A776614-1g |

2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid |

884497-38-5 | 95+% | 1g |

$101.0 | 2024-08-02 | |

| Ambeed | A776614-5g |

2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid |

884497-38-5 | 95+% | 5g |

$307.0 | 2024-08-02 | |

| Crysdot LLC | CD11034020-5g |

2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid |

884497-38-5 | 95+% | 5g |

$297 | 2024-07-18 | |

| eNovation Chemicals LLC | Y1253076-5g |

4-Quinolinecarboxylicacid, 2-(2-methoxyphenyl)-8-methyl- |

884497-38-5 | 95% | 5g |

$650 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1253076-5g |

4-Quinolinecarboxylicacid, 2-(2-methoxyphenyl)-8-methyl- |

884497-38-5 | 95% | 5g |

$650 | 2025-02-19 | |

| Chemenu | CM112940-5g |

2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid |

884497-38-5 | 95% | 5g |

$*** | 2023-05-29 |

2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

884497-38-5 (2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid) 関連製品

- 107027-41-8(2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 61389-26-2(Lignoceric Acid-d4)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:884497-38-5)2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

清らかである:99%

はかる:5g

価格 ($):276.0